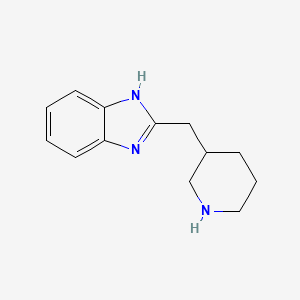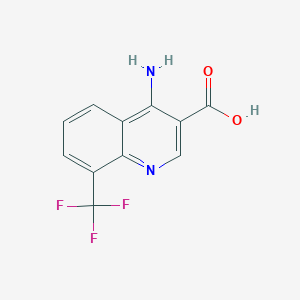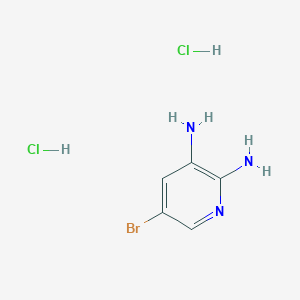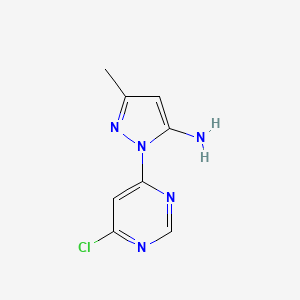
1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, often referred to as CPMP, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of 164-165°C and is soluble in water, alcohols, and most organic solvents. CPMP is a member of the pyrazole family of compounds and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into pyrazole derivatives, including those structurally related to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, has focused on their synthesis and structural characterization. One study details the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This work demonstrates the compound's versatile framework for engaging in various biological activities, confirmed through crystallographic analysis and theoretical physical and chemical property calculations (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Another avenue of research explores the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study highlights the compound's ability to serve as a basis for developing agents with significant antimicrobial and insecticidal activities, suggesting its relevance in agricultural and public health sectors (Deohate & Palaspagar, 2020).
Anti-tubercular Activity
Research into nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including derivatives of the core structure of interest, has been conducted to develop new anti-tubercular agents. In vitro and in silico studies were carried out to identify active agents against Mycobacterium tuberculosis, showcasing the compound's potential as a lead for further development in tuberculosis treatment (Vavaiya et al., 2022).
Anticancer and Anti-inflammatory Agents
Derivatives of 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine have been investigated for their anticancer and anti-inflammatory properties. One study synthesizes novel pyrazolopyrimidines derivatives, assessing their efficacy as anticancer and anti-5-lipoxygenase agents. The research findings suggest that these compounds hold promise as therapeutic agents in oncology and inflammation-related conditions (Rahmouni et al., 2016).
Material Science Applications
Apart from biomedical applications, compounds structurally related to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine have potential applications in material science, particularly in the synthesis of novel materials with unique properties. Research in this area focuses on the development of stable betainic pyrimidinaminides, exploring their stability and reactivity for potential applications in new material synthesis (Schmidt, 2002).
Eigenschaften
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-2-7(10)14(13-5)8-3-6(9)11-4-12-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBRUGOHDBTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670396 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
1018473-22-7 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
amine hydrochloride](/img/structure/B1519672.png)
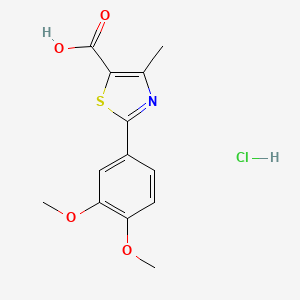
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)
![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)
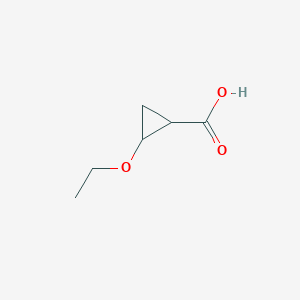
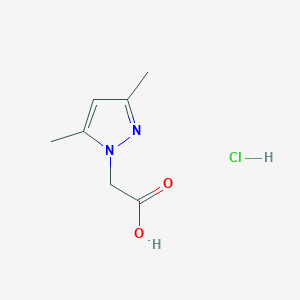
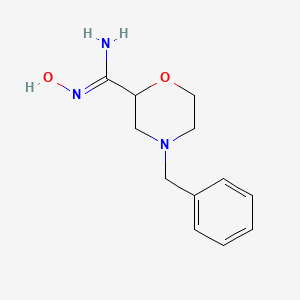
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
